7-Methyl-6-mercaptopurine is a chemical compound with the molecular formula and a molecular weight of 166.2 g/mol. It is categorized as a purine analog and is primarily recognized for its role in the synthesis of various pharmaceutical compounds, particularly those related to immunosuppressive therapies. The compound is structurally related to mercaptopurine, which is widely used in the treatment of certain types of cancer, particularly acute lymphoblastic leukemia .
7-Methyl-6-mercaptopurine can be synthesized from 6-chloro-7-methylpurine through several synthetic routes involving thiourea and ethanol under specific reaction conditions . It falls under the classification of thiopurines, a group of drugs that act as antimetabolites by interfering with purine metabolism.
The synthesis of 7-methyl-6-mercaptopurine typically involves the following method:
The reaction mechanism involves the substitution of the chlorine atom in 6-chloro-7-methylpurine with a thiol group from thiourea, resulting in the formation of 7-methyl-6-mercaptopurine.
7-Methyl-6-mercaptopurine participates in various biochemical reactions, particularly those related to purine metabolism. Notably, it can undergo methylation to form inactive metabolites, such as methyl-6-mercaptopurine, through enzymatic processes involving thiopurine methyltransferase .
Additionally, it acts as an antagonist to endogenous purines, inhibiting DNA replication during the S-phase of the cell cycle . Its reactivity also allows it to form nucleotide derivatives that are critical in disrupting normal cellular functions.
The mechanism of action for 7-methyl-6-mercaptopurine involves its conversion into active metabolites that interfere with nucleic acid synthesis. Once administered, it is metabolized into thioguanine nucleotides, which are incorporated into DNA and RNA, leading to:
The compound has a bioavailability range of approximately 5% to 37% when administered orally, indicating variable absorption among individuals .
7-Methyl-6-mercaptopurine is primarily utilized in:
7-Methyl-6-mercaptopurine (7M6MP) is a methylated derivative of the thiopurine drug 6-mercaptopurine (6MP). Its formation occurs primarily through S-methylation catalyzed by the cytosolic enzyme thiopurine S-methyltransferase (TPMT). This enzymatic reaction utilizes S-adenosyl-L-methionine (SAM) as the methyl donor, transferring a methyl group to the sulfhydryl residue of 6MP. The resulting metabolite, 7M6MP, is biologically inactive and represents a critical detoxification pathway in thiopurine metabolism [1] [6].
The enzymatic methylation serves as a competitive pathway to the activation of 6MP via hypoxanthine-guanine phosphoribosyltransferase (HGPRT). When TPMT activity is high, it shunts 6MP away from the formation of cytotoxic thioguanine nucleotides (TGNs), thereby modulating therapeutic efficacy and toxicity risk. The reaction kinetics follow Michaelis-Menten principles, with TPMT exhibiting a Km of 231 μM and Vmax of 2340 U/mg protein for 6MP methylation [3] [4].
Key biochemical characteristics of TPMT-mediated methylation:
Table 1: Enzymatic Kinetics of TPMT-Catalyzed 7M6MP Formation
Enzyme | Substrate | Km (μM) | Vmax (U/mg protein) | Primary Product |
---|---|---|---|---|
TPMT | 6-Mercaptopurine | 231 | 2340 | 7-Methyl-6-mercaptopurine |
TPMT | Thioguanine | Not reported | Significantly lower than for 6MP | Methyl-thioguanine |
TPMT is the primary enzyme responsible for the biosynthesis of 7M6MP in biological systems. Its activity displays significant interindividual variability due to a common genetic polymorphism in the TPMT gene. The wild-type allele (TPMT1) encodes a high-activity enzyme, while variant alleles (notably *TPMT*2, *3A, and *3C) result in reduced enzyme stability and catalytic activity. Population studies reveal a trimodal distribution: approximately 89% of individuals exhibit high activity, 11% intermediate activity, and 0.3% low or absent activity [1] [6].
The enzyme's catalytic mechanism involves a SN2 nucleophilic substitution where the sulfur atom of 6MP attacks the methyl group of SAM, resulting in methyl transfer with inversion of configuration. The reaction progresses through a partially dissociative transition state, with the enzyme stabilizing the developing negative charge on the sulfur nucleophile. This mechanism explains the enzyme's preference for aromatic and heterocyclic thiol compounds like 6MP [1].
Analytical studies of methylated metabolites in red blood cells (RBCs) demonstrate that 7M6MP exists predominantly as ribonucleotide conjugates rather than free bases. Two analytical approaches—chemical hydrolysis with HPLC and enzymatic hydrolysis with HPLC—have shown strong correlation (r=0.93) in quantifying these metabolites. The enzymatic method offers superior specificity and precision (within-series imprecision 3.1% vs. 20.7% for chemical method), confirming the reliability of 7M6MP measurements in clinical research [7].
Functional consequences of TPMT polymorphism:
The biosynthesis of 7M6MP occurs through fundamentally distinct pathways in biological versus chemical synthesis contexts:
Endogenous Biosynthesis (Enzymatic Route):The physiological route exclusively involves enzymatic S-methylation as described in sections 1.1 and 1.2. This pathway operates under biological constraints, including:
This route produces exclusively the biologically relevant isomer without chemical byproducts, but generates relatively low metabolite concentrations (typically 0-20,259 pmol/8×10⁸ RBCs in transplant patients) [7].
Chemical Synthesis (Laboratory Route):Synthetic approaches employ alkylation reactions using methyl halides or dimethyl sulfate under alkaline conditions. The most efficient method involves reacting 6MP with iodomethane in the presence of sodium hydroxide:
6-Mercaptopurine + CH3I → 7-Methyl-6-mercaptopurine
Unlike the enzymatic route, chemical synthesis:
Table 2: Comparative Biosynthesis Pathways of 7-Methyl-6-Mercaptopurine
Characteristic | Endogenous Route | Synthetic Route |
---|---|---|
Catalyst | TPMT enzyme | Alkaline conditions/methyl halides |
Methyl donor | S-adenosyl-L-methionine | Methyl iodide/sulfate |
Reaction conditions | Physiological (37°C, pH 7.4) | Strongly basic, elevated temperatures |
Byproducts | S-adenosylhomocysteine | Halide salts |
Stereospecificity | Specific S-methylation | Non-specific (may yield N-methyl isomers) |
Typical yield | Variable (genetically determined) | >98% purity achievable |
Primary application | Drug metabolism studies | Research chemical production |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7